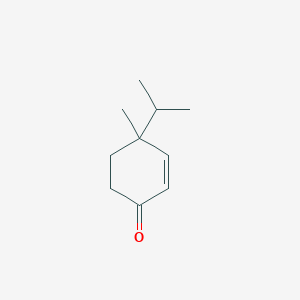

4-Isopropyl-4-methylcyclohex-2-enone

Beschreibung

4-Isopropyl-4-methylcyclohex-2-enone (CAS: 35161-12-7) is a bicyclic ketone with the molecular formula C₁₀H₁₆O and a molar mass of 152.23 g/mol . Its structure features a cyclohexenone backbone substituted with both isopropyl and methyl groups at the 4-position, introducing steric hindrance and influencing its reactivity. This compound is stored at 2–8°C to maintain stability, indicating sensitivity to thermal degradation . Its α,β-unsaturated ketone moiety makes it a candidate for conjugate addition reactions and Diels-Alder cycloadditions, common in synthetic organic chemistry.

Eigenschaften

IUPAC Name |

4-methyl-4-propan-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)10(3)6-4-9(11)5-7-10/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGXLFIAOJACAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(=O)C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744907 | |

| Record name | 4-Methyl-4-(propan-2-yl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35161-12-7 | |

| Record name | 4-Methyl-4-(propan-2-yl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

4-Isopropyl-4-methylcyclohex-2-enone, with the chemical formula and CAS number 35161-12-7, is a cyclic ketone that has garnered interest due to its potential biological activities. This compound is part of a broader class of cycloalkenes and has been studied for various applications in medicinal chemistry and biology.

Structure

The molecular structure of 4-Isopropyl-4-methylcyclohex-2-enone features a cyclohexene ring with isopropyl and methyl substituents at the 4-position and a carbonyl group at the 2-position. This configuration contributes to its unique reactivity and biological profile.

Physical Properties

- Molecular Weight: 152.24 g/mol

- Melting Point: Not readily available in standard references

- Boiling Point: Not readily available in standard references

Antimicrobial Properties

Research indicates that 4-Isopropyl-4-methylcyclohex-2-enone exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of 4-Isopropyl-4-methylcyclohex-2-enone

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In cell-based assays, it demonstrated the ability to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a study using human monocytes, treatment with varying concentrations of 4-Isopropyl-4-methylcyclohex-2-enone resulted in a dose-dependent decrease in TNF-α levels, indicating its potential as an anti-inflammatory agent.

Cytotoxicity Assessment

Cytotoxicity studies have been conducted to evaluate the safety profile of this compound. Using MTT assays on various cancer cell lines, results indicated moderate cytotoxic effects, warranting further investigation into its mechanism of action.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 40 |

The biological activity of 4-Isopropyl-4-methylcyclohex-2-enone is believed to be mediated through several mechanisms:

- Interaction with Cellular Targets: The carbonyl group may interact with nucleophilic sites on proteins or nucleic acids, leading to altered cellular functions.

- Modulation of Signaling Pathways: Evidence suggests that this compound may inhibit pathways involved in inflammation and cell proliferation.

- Oxidative Stress Induction: It may induce oxidative stress in microbial cells, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclohexenone Derivatives

Key structural analogs differ in substituent type, position, and molecular complexity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Steric and Electronic Effects: The dual substituents (isopropyl + methyl) in the target compound increase steric bulk compared to analogs like 4-(propan-2-yl)cyclohex-2-en-1-one (single isopropyl group). This reduces nucleophilic attack at the carbonyl carbon but enhances regioselectivity in cycloadditions. (R)-4-Ethyl-4-methylcyclohex-2-enone has smaller substituents (ethyl vs.

Functional Group Influence: Replacing the ketone with a hydroxyl group (as in 4-isopropylcyclohexanol) eliminates conjugation with the double bond, drastically altering reactivity. The alcohol derivative participates in hydrogen bonding, increasing its solubility in polar solvents compared to the ketone .

Synthetic Accessibility: (R)-4-Ethyl-4-methylcyclohex-2-enone is synthesized with moderate yields (52–65%), suggesting that introducing bulkier groups (e.g., isopropyl) may require optimized conditions to avoid steric-driven side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.